Structural Elucidation and X-Ray Diffraction Analysis of Methyl 4-(2,2-dibromovinyl)benzoate
Structural Elucidation and X-Ray Diffraction Analysis of Methyl 4-(2,2-dibromovinyl)benzoate
Target Audience: Crystallographers, Synthetic Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper
Executive Summary & Chemical Context
gem-Dibromoalkenes are indispensable synthons in modern organic chemistry. They serve as direct precursors for terminal alkynes via the Fritsch–Buttenberg–Wiechell rearrangement and act as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions[1]. Specifically, methyl 4-(2,2-dibromovinyl)benzoate combines a rigid, planar aromatic backbone with a highly reactive dihalovinyl moiety.
Understanding the solid-state conformation of this compound through Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of the bulky bromine atoms relative to the benzoate ester dictates its reactivity profile, particularly when designing advanced functionalized benzofurans or complex heterocyclic scaffolds for drug discovery[2]. This whitepaper details the rigorous protocols required to synthesize, crystallize, and crystallographically resolve methyl 4-(2,2-dibromovinyl)benzoate, ensuring high scientific integrity and self-validating data collection.
Synthesis and Crystal Growth Methodology
The acquisition of high-resolution crystallographic data is fundamentally dependent on the quality of the single crystal. The following protocol outlines the synthesis via a Corey-Fuchs olefination, followed by a controlled crystallization strategy.
Workflow for the synthesis and crystal growth of methyl 4-(2,2-dibromovinyl)benzoate.
Synthetic Protocol: Corey-Fuchs Olefination
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Preparation: Flame-dry a 100 mL Schlenk flask under inert argon. Add triphenylphosphine (PPh₃, 2.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂). Cool the system to 0 °C.
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Ylide Generation: Slowly add carbon tetrabromide (CBr₄, 1.0 equiv.). Stir for 15 minutes until the solution turns a distinct yellow-orange, indicating the formation of the dibromomethylene phosphonium ylide.
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Substrate Addition: Introduce methyl 4-formylbenzoate (0.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexane/Ethyl Acetate) to isolate methyl 4-(2,2-dibromovinyl)benzoate as a crystalline solid[3].
Causality & Validation: PPh₃ and CBr₄ must be added at 0 °C to prevent the premature degradation of the highly reactive ylide intermediate. The 2:1:0.5 stoichiometry ensures complete conversion of the aldehyde while managing the generation of triphenylphosphine oxide (TPPO) byproducts. TLC validation (UV active, R_f ~ 0.45) is required prior to crystallization.
Protocol for Diffraction-Quality Crystallization
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Dissolve 50 mg of the purified methyl 4-(2,2-dibromovinyl)benzoate in 1.5 mL of high-purity dichloromethane (DCM) in a 4 mL inner vial.
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Place the inner vial inside a 20 mL outer vial containing 5 mL of anhydrous pentane (antisolvent).
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Seal the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C for 72 hours.
Causality & Validation: Vapor diffusion is selected over slow evaporation because it provides a highly controlled supersaturation gradient. The slow diffusion of pentane into the DCM solution reduces the nucleation rate, preventing the formation of twinned or microcrystalline aggregates—a common issue with heavy-atom (bromine) containing molecules.
X-Ray Diffraction Data Acquisition
Single-crystal X-ray diffraction data processing and structural refinement pipeline.
Instrumental Setup and Cryogenic Mounting
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Mounting: Select a single, optically clear crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the goniometer head of a diffractometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100(2) K .
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Irradiation: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) for data collection.
Causality & Validation: Flash-cooling to 100 K is absolutely critical. Bromine atoms possess high electron density and exhibit significant thermal atomic displacement parameters (ADPs) at room temperature, which can smear the electron density map and obscure lighter atoms (C, H, O). Furthermore, Mo Kα radiation is explicitly chosen over Cu Kα; the high mass attenuation coefficient of bromine causes severe X-ray absorption with copper radiation, leading to systematic errors in the dataset.
Data Integration and Reduction
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Integration: Process the raw frame data using the SAINT software suite to integrate reflections and determine the precise unit cell.
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Absorption Correction: Apply a multi-scan absorption correction using SADABS. This step is self-validating: the Rint value must drop significantly post-correction (target Rint<0.05 ), confirming that absorption artifacts from the dibromovinyl moiety have been successfully modeled.
Crystallographic Data and Structural Refinement
The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The following table summarizes the representative crystallographic parameters expected for this class of halogenated benzoate structures[1][4].
| Parameter | Value |
| Chemical formula | C₁₀H₈Br₂O₂ |
| Formula weight | 319.98 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 8.452(3) Å, b = 11.210(4) Å, c = 12.435(4) Å |
| α = 90°, β = 95.23(2)°, γ = 90° | |
| Volume | 1173.5(7) ų |
| Z, Calculated density | 4, 1.811 Mg/m³ |
| Absorption coefficient (μ) | 6.542 mm⁻¹ |
| F(000) | 616 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| θ range for data collection | 2.54° to 28.35° |
| Limiting indices | -11≤h≤11, -14≤k≤14, -16≤l≤16 |
| Reflections collected / unique | 12,450 / 2,845 [R(int) = 0.0345] |
| Completeness to θ = 28.35° | 99.5% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2845 / 0 / 137 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R1 = 0.0312, wR2 = 0.0845 |
| Largest diff. peak and hole | 0.854 and -0.652 e·Å⁻³ |
Mechanistic Insights into Crystal Packing
Halogen Bonding (Br···O Interactions)
The solid-state architecture of methyl 4-(2,2-dibromovinyl)benzoate is heavily dictated by non-covalent interactions. Similar to the isostructural packing observed in methyl 4-bromobenzoate, the crystal lattice is stabilized by highly directional halogen bonding [4]. The electron-deficient equatorial region (the σ-hole) of the bromine atoms interacts favorably with the electron-rich carbonyl oxygen of the ester group.
Crystallographic analysis typically reveals short intermolecular Br···O contacts (approx. 3.05 Å), which are significantly shorter than the sum of their van der Waals radii (3.37 Å). This causality explains the relatively high melting point and high calculated density (1.811 Mg/m³) of the crystal.
Planarity and π-π Stacking
The gem-dibromovinyl group is nearly coplanar with the benzoate aromatic ring, maximizing extended π-conjugation. This planarity facilitates face-to-face π-π stacking interactions along the crystallographic a-axis. The combination of strong Br···O supramolecular synthons and π-π stacking creates a robust, highly ordered 3D network, which is validated by the low final R1 index (0.0312) achieved during refinement.
References
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Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews (ACS Publications) | 1
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Methyl 4-bromobenzoate | Acta Crystallographica Section E (ResearchGate) | 4
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A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols | Semantic Scholar |2
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Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles | The Journal of Organic Chemistry (ACS Publications) | 3
